molecular formula C14H16F2N2O2S B2853460 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396850-74-0

3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2853460
CAS No.: 1396850-74-0
M. Wt: 314.35
InChI Key: VMGLEXABCNZQIA-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the following:

  • Starting from 3,5-difluorobenzenesulfonyl chloride: Reacting 3,5-difluorobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under basic conditions to form the target compound.

  • From 3,5-difluorobenzenesulfonic acid: Converting 3,5-difluorobenzenesulfonic acid to its corresponding chloride, followed by reaction with 4-(pyrrolidin-1-yl)but-2-yn-1-amine.

Industrial Production Methods: In an industrial setting, the synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

  • Reduction: Reduction reactions can target the pyrrolidine ring or the difluorophenyl group.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives, sulfonyl chlorides.

  • Reduction: Amine derivatives, reduced phenyl groups.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with fluorinated aromatic groups. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in material science for the development of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 3,5-Difluorobenzenesulfonamide: Similar structure but lacks the pyrrolidine and but-2-ynyl groups.

  • N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the difluorophenyl group.

  • 3,5-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar but with a piperidine ring instead of pyrrolidine.

Uniqueness: The presence of both the difluorophenyl group and the pyrrolidine ring in 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLEXABCNZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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